molecular formula C16H17N5O2S B2834338 N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891131-26-3

N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2834338
CAS No.: 891131-26-3
M. Wt: 343.41
InChI Key: MEVIWSCEMKDBMQ-UHFFFAOYSA-N
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Description

N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. This can be achieved through the reaction of 5,6-dimethyluracil with hydrazine derivatives under acidic or basic conditions.

    Thioacetamide Introduction: The next step involves the introduction of the thioacetamide group. This is typically done by reacting the triazolopyrimidine intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Benzylation: The final step is the benzylation of the nitrogen atom in the triazolopyrimidine ring. This can be accomplished by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Benzyl chloride, sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features may allow it to act as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include:

    Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA/RNA: Potential interactions with nucleic acids could affect gene expression and protein synthesis.

Comparison with Similar Compounds

N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can be compared with other triazolopyrimidine derivatives:

    This compound: Unique due to its benzyl and thioacetamide groups, which confer distinct chemical reactivity and biological activity.

    5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine:

    N-benzyl-2-((5,6-dimethyl-7-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)acetamide: Similar structure but without the thio group, leading to different reactivity and biological effects.

Properties

IUPAC Name

N-benzyl-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-11(2)21-15(18-14(10)23)19-20-16(21)24-9-13(22)17-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVIWSCEMKDBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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